2,5,7-Trinitro-9-oxo-9H-fluorene-4-carbonyl chloride
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Overview
Description
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carbonyl chloride: is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple nitro groups, a ketone group, and a carbonyl chloride group attached to a fluorene backbone. The combination of these functional groups imparts distinct chemical reactivity and potential utility in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carbonyl chloride typically involves the nitration of fluorene derivatives followed by the introduction of the carbonyl chloride group. One common method includes the nitration of 9H-fluorene using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2, 5, and 7 positions. The resulting trinitrofluorene is then oxidized to form the 9-oxo derivative. Finally, the carbonyl chloride group is introduced using reagents such as thionyl chloride or oxalyl chloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups can participate in nucleophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The ketone group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
- Substituted derivatives with various functional groups replacing the nitro groups.
- Amino derivatives formed by the reduction of nitro groups.
- Carboxylic acids or other oxidized products from the oxidation of the ketone group.
Scientific Research Applications
Chemistry: 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carbonyl chloride is used as an intermediate in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the preparation of novel compounds .
Biology and Medicine: In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, including polymers and explosives. Its structural properties make it suitable for applications requiring high thermal stability and specific reactivity .
Mechanism of Action
The mechanism of action of 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carbonyl chloride involves its interaction with molecular targets through its functional groups. The nitro groups can participate in electron transfer reactions, while the carbonyl chloride group can form covalent bonds with nucleophiles. These interactions can lead to the formation of reactive intermediates that exert various effects on molecular pathways .
Comparison with Similar Compounds
2,4,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxamide: Contains an amide group instead of a carbonyl chloride group.
2,7-Dinitro-9-fluorenone: Lacks the nitro group at the 5 position and the carbonyl chloride group.
Uniqueness: 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity compared to its analogs.
Properties
IUPAC Name |
2,5,7-trinitro-9-oxofluorene-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4ClN3O8/c15-14(20)9-3-5(16(21)22)1-7-11(9)12-8(13(7)19)2-6(17(23)24)4-10(12)18(25)26/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIVSOMKRDFSJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4ClN3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90762802 |
Source
|
Record name | 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90762802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108653-42-5 |
Source
|
Record name | 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90762802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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